1-[(3-Methoxyphenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine
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Overview
Description
1-(3-METHOXYBENZENESULFONYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a methoxybenzenesulfonyl group and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHOXYBENZENESULFONYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE typically involves multiple steps. One common route includes the reaction of piperazine with 3-methoxybenzenesulfonyl chloride to form the intermediate 1-(3-methoxybenzenesulfonyl)piperazine. This intermediate is then reacted with 2-(chloromethyl)pyridine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(3-METHOXYBENZENESULFONYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 1-(3-hydroxybenzenesulfonyl)-4-[(pyridin-2-yl)methyl]piperazine.
Reduction: Formation of 1-(3-methoxybenzenesulfide)-4-[(pyridin-2-yl)methyl]piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-METHOXYBENZENESULFONYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-METHOXYBENZENESULFONYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and pyridinyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-METHOXYBENZENESULFONYL)-4-(METHYL)PIPERAZINE: Lacks the pyridin-2-ylmethyl group, which may affect its binding properties and reactivity.
1-(3-METHOXYBENZENESULFONYL)-4-(PHENYL)PIPERAZINE: Contains a phenyl group instead of the pyridin-2-ylmethyl group, potentially altering its chemical behavior and applications.
Properties
Molecular Formula |
C17H21N3O3S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C17H21N3O3S/c1-23-16-6-4-7-17(13-16)24(21,22)20-11-9-19(10-12-20)14-15-5-2-3-8-18-15/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
MDZIDWJDXYFQQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=N3 |
Origin of Product |
United States |
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